2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
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Overview
Description
2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethylamino groups and a dichlorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group. The final step involves the acylation of the sulfanyl intermediate with 2,3-dichlorophenyl acetic acid to form the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the acetamide moiety.
Substitution: The ethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antiviral agent, particularly against influenza viruses.
Medicine: Research is ongoing to explore its potential as an antitumor and anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its antiviral activity may involve inhibition of viral replication by interfering with viral enzymes or proteins. Its potential antitumor effects may be related to the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-bis(ethylamino)-1,3,5-triazine: A related compound with similar structural features but different functional groups.
4,6-bis(ethylamino)-1,3,5-triazine derivatives: These compounds share the triazine core structure and have been studied for various biological activities.
Uniqueness
What sets 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H18Cl2N6OS |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H18Cl2N6OS/c1-3-18-13-21-14(19-4-2)23-15(22-13)25-8-11(24)20-10-7-5-6-9(16)12(10)17/h5-7H,3-4,8H2,1-2H3,(H,20,24)(H2,18,19,21,22,23) |
InChI Key |
JYBYEDRBESXJPL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)NCC |
Origin of Product |
United States |
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